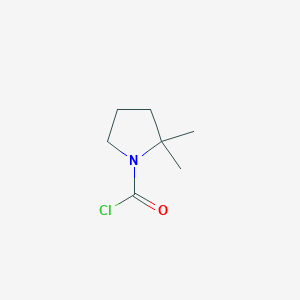![molecular formula C15H16ClNO B2795948 {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine CAS No. 1095152-58-1](/img/structure/B2795948.png)
{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine” is a chemical compound with the CAS Number: 1095152-58-1 . It has a molecular weight of 261.75 . The IUPAC name for this compound is N-{1-[2-(3-chlorophenoxy)phenyl]ethyl}-N-methylamine . It is stored at room temperature and appears in an oil form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H16ClNO/c1-11(17-2)14-8-3-4-9-15(14)18-13-7-5-6-12(16)10-13/h3-11,17H,1-2H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 2D or 3D structure for the molecule.Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound is shipped at normal temperature .Scientific Research Applications
Polymer Solar Cells
One study explores the application of an amine-based, alcohol-soluble fullerene derivative, which shows enhanced electron mobility, as an acceptor and cathode interfacial material in polymer solar cells. This compound improved power conversion efficiency and demonstrated potential for use in nano-structured organic solar cells, indicating a future for more efficient solar energy harvesting technologies (Menglan Lv et al., 2014).
Corrosion Inhibition
Another area of application is in corrosion inhibition, where amine derivative compounds were synthesized and shown to protect mild steel in HCl medium effectively. These compounds form a protective film on the steel surface, with their efficiency enhanced by specific substituents, indicating their potential in protecting metals against corrosion (Y. Boughoues et al., 2020).
Optical Detection of Amines
In the field of photophysical studies, synthetic chlorophyll derivatives were developed for the optical detection of various amines. These compounds undergo a reaction with amines to produce hemiaminal-type adducts, showcasing a potential for selective amine detection in solution, which could be valuable in environmental monitoring and chemical analysis (H. Tamiaki et al., 2013).
Chemical Synthesis
Amines also play a crucial role in chemical synthesis, where they are involved in the creation of complex molecules and materials. For instance, tertiary amines were synthesized and characterized for their potential in stimulating response applications, indicating the versatility of amines in developing new materials and chemicals with specific properties (Qiu-hua Sun et al., 2021).
Antimicrobial Agents
Lastly, compounds related to the given chemical structure have been synthesized for their potential use as antimicrobial agents. Novel quinazolinone derivatives were created and exhibited significant antimicrobial activity, highlighting the importance of such compounds in developing new drugs and treatments for infections (N. Desai et al., 2007).
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)phenyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11(17-2)14-8-3-4-9-15(14)18-13-7-5-6-12(16)10-13/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHKIUUQSSFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC2=CC(=CC=C2)Cl)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[1.1.1]pentane-1-sulfonyl fluoride](/img/structure/B2795865.png)

![5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2795869.png)
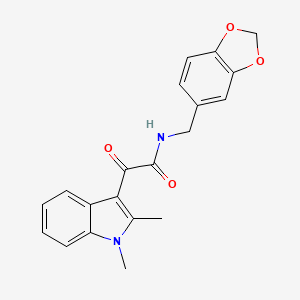
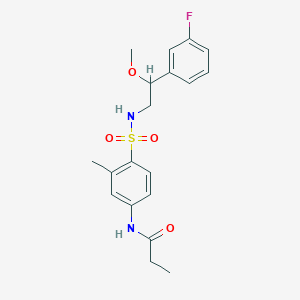
![{[(2-Bromophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2795874.png)
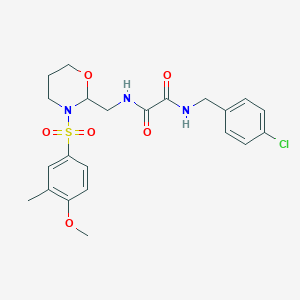
![4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione](/img/structure/B2795880.png)
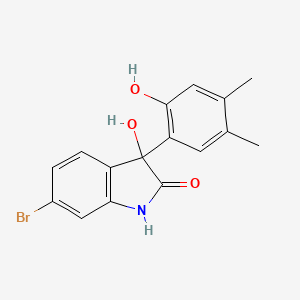
![4-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2795882.png)
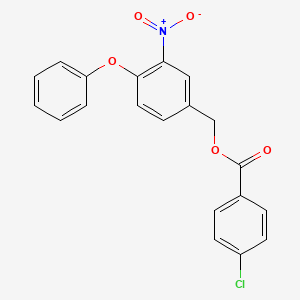
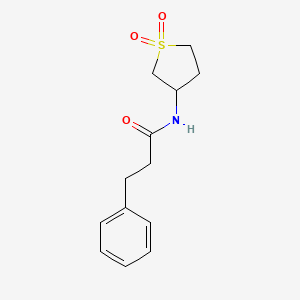
![9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2795886.png)
